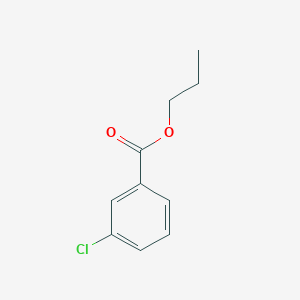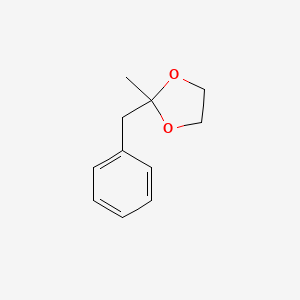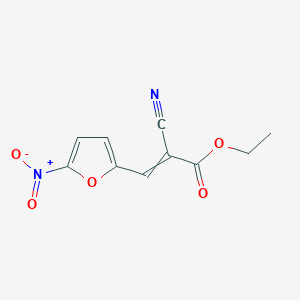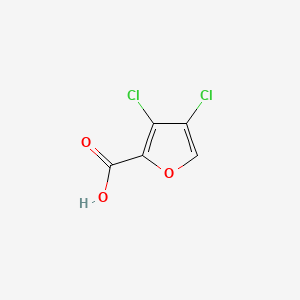
propyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
propyl 3-chlorobenzoate: is an organic compound with the molecular formula C10H11ClO2 . It is an ester derived from benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 3-chloro propyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: propyl 3-chlorobenzoate can be synthesized through the esterification reaction between benzoic acid and 3-chloro-1-propanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods: Industrial production of benzoic acid, 3-chloro, propyl ester often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also employ catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: propyl 3-chlorobenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield benzoic acid and 3-chloro-1-propanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed:
Hydrolysis: Benzoic acid and 3-chloro-1-propanol.
Reduction: 3-chloro-1-propanol.
Substitution: Substituted propyl benzoates.
Scientific Research Applications
propyl 3-chlorobenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzoic acid, 3-chloro, propyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, the ester may undergo hydrolysis to release benzoic acid and 3-chloro-1-propanol, which can then interact with cellular components and enzymes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Benzoic acid, methyl ester: An ester of benzoic acid with a methyl group instead of a 3-chloro propyl group.
Benzoic acid, ethyl ester: An ester of benzoic acid with an ethyl group.
Benzoic acid, 4-chloro, propyl ester: An ester of benzoic acid with a 4-chloro propyl group instead of a 3-chloro propyl group.
Comparison:
- The chlorine atom in the 3-chloro propyl group can participate in additional chemical reactions, such as nucleophilic substitution, which is not possible with methyl or ethyl esters .
- The position of the chlorine atom (3-chloro vs. 4-chloro) can influence the reactivity and biological activity of the compound .
propyl 3-chlorobenzoate: is unique due to the presence of the 3-chloro propyl group, which imparts distinct chemical and physical properties compared to other esters of benzoic acid.
Properties
CAS No. |
25800-29-7 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
propyl 3-chlorobenzoate |
InChI |
InChI=1S/C10H11ClO2/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3 |
InChI Key |
HVJGKIOKRWTZLP-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=CC=C1)Cl |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)Cl |
Key on ui other cas no. |
25800-29-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3R,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1619897.png)
![4-chloro-n-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B1619898.png)










